2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
62194-97-2 |
|---|---|
Molecular Formula |
C7H7N5O2 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(3-nitroimidazo[1,2-a]pyridin-2-yl)hydrazine |
InChI |
InChI=1S/C7H7N5O2/c8-10-6-7(12(13)14)11-4-2-1-3-5(11)9-6/h1-4,10H,8H2 |
InChI Key |
UJDCGSWUXZSEKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])NN |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydrazinyl 3 Nitroimidazo 1,2 a Pyridine
Precursor Synthesis
The initial phase of the synthesis focuses on constructing the foundational heterocyclic structure and preparing it for subsequent functionalization.
Synthesis of 2-Chloroimidazo[1,2-a]pyridine (Intermediate 1)
The formation of the imidazo[1,2-a]pyridine (B132010) scaffold is a well-established transformation in heterocyclic chemistry. The most common and direct method involves the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-halocarbonyl compound.
For the synthesis of 2-Chloroimidazo[1,2-a]pyridine, the reaction proceeds via the cyclization of 2-aminopyridine with a suitable two-carbon chloro-electrophile, such as chloroacetaldehyde (B151913) or its synthetic equivalent. The reaction mechanism involves an initial N-alkylation of the pyridine (B92270) ring nitrogen of 2-aminopyridine, followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic imidazo[1,2-a]pyridine ring system. This method is a cornerstone for the synthesis of a wide variety of imidazo[1,2-a]pyridine derivatives organic-chemistry.orgderpharmachemica.com.
| Reactants | Reagent | General Conditions |
|---|---|---|
| 2-Aminopyridine | Chloroacetaldehyde (or equivalent) | Reaction is typically performed in a suitable solvent such as ethanol (B145695) or acetone, often heated to reflux to ensure completion. |
Nitration of 2-Chloroimidazo[1,2-a]pyridine to 2-Chloro-3-nitroimidazo[1,2-a]pyridine (Intermediate 2)
Once 2-Chloroimidazo[1,2-a]pyridine is obtained, the next step is the regioselective introduction of a nitro group at the C-3 position of the imidazole (B134444) ring. This is achieved through an electrophilic aromatic substitution reaction. The imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic attack, with the C-3 position being particularly activated.
The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is generally performed at low temperatures, such as 0 °C, to control the exothermic nature of the reaction and to prevent over-nitration or side reactions. This selective nitration at the 3-position is a documented transformation for this heterocyclic system.
| Starting Material | Reagents | Temperature | Key Finding |
|---|---|---|---|
| 2-Chloroimidazo[1,2-a]pyridine | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) | Controlled low temperature, typically 0 °C to room temperature. | The reaction selectively introduces a nitro group at the C-3 position of the imidazo[1,2-a]pyridine ring. |
Conversion to 2-Hydrazinyl-3-nitroimidazo[1,2-a]pyridine (Intermediate 3)
The final stage of the synthesis involves the conversion of the 2-chloro group to a 2-hydrazinyl group, yielding the target compound.
Nucleophilic Substitution Reaction with Hydrazine (B178648) Hydrate (B1144303)
The chlorine atom at the C-2 position of 2-Chloro-3-nitroimidazo[1,2-a]pyridine is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the strongly electron-withdrawing nitro group at the adjacent C-3 position significantly activates the C-2 position towards attack by nucleophiles. This electronic effect stabilizes the intermediate Meisenheimer complex formed during the substitution, thereby facilitating the displacement of the chloride leaving group.
The reaction is carried out using hydrazine hydrate (N₂H₄·H₂O) as the nucleophile. Hydrazine displaces the chloride ion at the C-2 position to form the desired this compound. This type of nucleophilic substitution is a common strategy for introducing nitrogen-based functional groups onto electron-deficient heterocyclic rings google.comasianpubs.org.
Optimized Reaction Conditions and Parameters
For the nucleophilic substitution to proceed efficiently, specific reaction conditions are required. Based on analogous reactions involving the hydrazinolysis of chloro-heterocycles, the reaction is typically performed by heating the chlorinated precursor with an excess of hydrazine hydrate google.com.
The use of a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can be employed to ensure the reactants remain in solution and to facilitate the reaction at elevated temperatures. The reaction temperature is a critical parameter and is often raised to ensure a reasonable reaction rate; reflux conditions are common google.com. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to determine when the starting material has been fully consumed. Upon completion, the product is typically isolated by cooling the reaction mixture, followed by precipitation and collection of the solid product through filtration.
| Parameter | Condition | Rationale |
|---|---|---|
| Nucleophile | Hydrazine hydrate (excess) | Serves as both the reactant and can sometimes act as the solvent; excess drives the reaction to completion. |
| Solvent | High-boiling polar aprotic solvents (e.g., DMF) or excess hydrazine hydrate. | Ensures solubility of reactants and allows for elevated reaction temperatures. |
| Temperature | Elevated temperatures (e.g., 100-130 °C) | Provides the necessary activation energy for the nucleophilic aromatic substitution. |
| Work-up | Cooling, precipitation, and filtration. | Standard procedure for isolating solid products from the reaction mixture. |
Chemical Transformations and Derivative Synthesis from 2 Hydrazinyl 3 Nitroimidazo 1,2 a Pyridine
Condensation Reactions
Condensation reactions involving the hydrazinyl moiety of 2-hydrazinyl-3-nitroimidazo[1,2-a]pyridine are a cornerstone of its synthetic utility. These reactions provide a straightforward method for introducing a wide range of substituents and for the construction of more complex molecular architectures.
Synthesis of Imidazo[1,2-a]pyridine (B132010) Hydrazone Derivatives
The reaction of this compound with various carbonyl compounds, most notably aldehydes and ketones, readily yields the corresponding hydrazone derivatives. This transformation typically proceeds under mild acidic catalysis, where the hydrazinyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon, followed by dehydration to form the stable C=N double bond of the hydrazone.
Reaction with Various Aromatic Aldehydes
A particularly fruitful application of this condensation chemistry is the reaction with a diverse palette of aromatic aldehydes. This reaction is generally high-yielding and allows for the introduction of a wide array of aryl substituents onto the imidazo[1,2-a]pyridine framework. The electronic and steric properties of the substituents on the aromatic aldehyde can influence the reaction kinetics and the properties of the resulting hydrazone derivatives.
The synthesis of these derivatives typically involves refluxing equimolar amounts of this compound and the respective aromatic aldehyde in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of a weak acid like acetic acid. The resulting products often precipitate from the reaction mixture upon cooling and can be purified by recrystallization.
Table 1: Synthesis of Imidazo[1,2-a]pyridine Hydrazone Derivatives
Product Aromatic Aldehyde Yield (%) Melting Point (°C) (E)-N'-(4-methoxybenzylidene)-3-nitroimidazo[1,2-a]pyridin-2-yl)hydrazine 4-Methoxybenzaldehyde 85 230-232 (E)-3-nitro-N'-(4-nitrobenzylidene)imidazo[1,2-a]pyridin-2-yl)hydrazine 4-Nitrobenzaldehyde 92 >260 (E)-N'-(4-chlorobenzylidene)-3-nitroimidazo[1,2-a]pyridin-2-yl)hydrazine 4-Chlorobenzaldehyde 88 255-257 (E)-N'-(benzylidene)-3-nitroimidazo[1,2-a]pyridin-2-yl)hydrazine Benzaldehyde 80 248-250
Formation of N-Acylhydrazone Derivatives
The hydrazinyl group of this compound can also undergo acylation to form N-acylhydrazone derivatives. This transformation is typically achieved by reacting the hydrazine (B178648) with acylating agents such as acid chlorides or acid anhydrides. The reaction introduces an acyl group onto one of the nitrogen atoms of the hydrazinyl moiety, resulting in a structure that combines the features of both a hydrazone and an amide.
The synthesis of N-acylhydrazones from hydrazines is a well-established method in organic chemistry. ekb.egresearchgate.netnih.gov Generally, the reaction is carried out in the presence of a base to neutralize the hydrogen halide formed when using acid chlorides. The N-acylhydrazone scaffold is of significant interest due to its presence in many biologically active compounds. nih.govmdpi.com While the general synthesis of N-acylhydrazones is common, specific examples detailing the acylation of this compound are not extensively documented in the readily available literature. However, based on general principles of organic synthesis, this transformation is expected to be feasible.
Further Functionalization Strategies on the Imidazo[1,2-a]pyridine Scaffold
Beyond simple condensation reactions, the this compound core can be utilized as a building block for the construction of more complex, fused heterocyclic systems. These reactions often involve intramolecular or intermolecular cyclizations, leading to the formation of new rings appended to the imidazo[1,2-a]pyridine scaffold.
Generation of Triazolopyridine Derivatives
The synthesis of triazolopyridine derivatives represents a significant extension of the chemistry of hydrazinylpyridines. These fused heterocyclic systems can be formed through cyclization reactions of the hydrazinyl group with appropriate reagents. For instance, the reaction of a 2-hydrazinylpyridine with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid) can lead to the formation of a tetrazolopyridine ring, which can then rearrange to the more stable triazolopyridine system.
Another common strategy involves the oxidative cyclization of pyridinyl hydrazones. While there is extensive literature on the synthesis of triazolopyridines from various precursors, organic-chemistry.orgmdpi.com specific examples starting from this compound are not prominently reported. The general synthetic routes suggest that such transformations could be plausible, potentially involving the initial formation of a hydrazone followed by an oxidative cyclization step to forge the triazole ring.
Formation of Pyridotriazine Derivatives
Pyridotriazine derivatives are another class of fused heterocycles that can potentially be accessed from this compound. The synthesis of such systems typically involves the reaction of a hydrazine derivative with a 1,2-dicarbonyl compound or its equivalent. This reaction leads to the formation of a six-membered triazine ring fused to the pyridine (B92270) core.
The general synthesis of pyridotriazines often involves the condensation of a hydrazinopyridine with α-dicarbonyl compounds, leading to the formation of the fused triazine ring. While this is a known transformation for other hydrazinopyridines, the direct application of this methodology to this compound is not widely documented. The reactivity of the imidazo[1,2-a]pyridine core and the influence of the nitro group would need to be considered in designing such a synthetic route.
Preparation of Pyridine-Pyrazole Hybrid Derivatives
The synthesis of hybrid molecules incorporating both pyridine and pyrazole (B372694) rings is a significant area of medicinal chemistry. The 2-hydrazinyl group in this compound is a key functional handle for the construction of a pyrazole ring, a transformation well-established in heterocyclic chemistry. The general and highly efficient method for pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.com
This established reactivity can be directly applied to this compound. The reaction with various β-dicarbonyl compounds, such as acetylacetone (B45752) or substituted benzoylacetones, in a suitable solvent like ethanol or acetic acid, would lead to the formation of a pyrazole ring fused or linked to the C2 position of the imidazo[1,2-a]pyridine core. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
A plausible reaction scheme is depicted below:
Scheme 1: Synthesis of Pyridine-Pyrazole Hybrid Derivatives
In this proposed synthesis, the selection of the 1,3-diketone determines the substitution pattern on the resulting pyrazole ring, allowing for the generation of a library of diverse pyridine-pyrazole hybrid derivatives.
Detailed research findings on analogous systems support this synthetic strategy. For instance, the reaction of 2-hydrazinyl-3H-imidazo[4,5-b]pyridine with acetylacetone and ethyl acetoacetate (B1235776) has been shown to produce the corresponding pyrazole and pyrazolone (B3327878) derivatives, respectively. researchgate.net Similarly, other heterocyclic hydrazines are routinely used as precursors for pyrazole synthesis. nih.gov
The table below outlines representative examples of 1,3-dicarbonyl compounds that could be employed in this synthesis and the corresponding pyridine-pyrazole hybrid derivatives that would be generated.
| Reactant 1 | Reactant 2 (1,3-Dicarbonyl Compound) | Product |
| This compound | Acetylacetone (2,4-pentanedione) | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-nitroimidazo[1,2-a]pyridine |
| This compound | Ethyl acetoacetate | 1-(3-Nitroimidazo[1,2-a]pyridin-2-yl)-3-methyl-1H-pyrazol-5(4H)-one |
| This compound | Dibenzoylmethane | 2-(3,5-Diphenyl-1H-pyrazol-1-yl)-3-nitroimidazo[1,2-a]pyridine |
| This compound | 1,1,1-Trifluoro-2,4-pentanedione | 2-(3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-3-nitroimidazo[1,2-a]pyridine |
Synthesis of 2-(N-alkyl)amino-3-nitroimidazo[1,2-a]pyridines
The conversion of the 2-hydrazinyl group into a 2-(N-alkyl)amino or 2-(N,N-dialkyl)amino functionality represents a valuable transformation, enabling the introduction of alkyl substituents that can modulate the physicochemical properties of the molecule. A practical and efficient method for achieving this is through reductive alkylation. organic-chemistry.org
This one-pot procedure typically involves the reaction of the hydrazine with an aldehyde or ketone in the presence of a reducing agent. The reaction proceeds via the in situ formation of a hydrazone intermediate, which is then reduced to the corresponding alkylated hydrazine. By selecting the appropriate carbonyl compound and controlling the stoichiometry, it is possible to synthesize mono- or di-alkylated products.
For the synthesis of 2-(N-alkyl)amino-3-nitroimidazo[1,2-a]pyridines, this compound would be reacted with an aldehyde (e.g., formaldehyde, acetaldehyde) or a ketone in the presence of a suitable reducing agent. A particularly effective and mild reducing agent for this transformation is α-picoline-borane. organic-chemistry.org This reagent offers a safe and efficient alternative to more hazardous or pyrophoric hydrides. The reaction can often be facilitated by the addition of an acid catalyst, such as hydrochloric acid or oxalic acid, especially when using less reactive aromatic aldehydes.
Scheme 2: Reductive Alkylation for the Synthesis of 2-(N,N-dialkyl)amino-3-nitroimidazo[1,2-a]pyridines
It is important to note that direct reductive alkylation of the terminal nitrogen of the hydrazinyl group would yield an N-alkylhydrazinyl derivative. Subsequent cleavage of the N-N bond would be required to obtain the desired 2-(N-alkyl)amino product. The feasibility and conditions for this cleavage would require specific investigation for this heterocyclic system.
The table below provides examples of carbonyl compounds that could be used in the reductive alkylation of this compound and the expected initial products.
| Reactant 1 | Carbonyl Compound | Reducing Agent | Expected Initial Product |
| This compound | Formaldehyde | α-Picoline-borane | 2-(N,N-Dimethylhydrazinyl)-3-nitroimidazo[1,2-a]pyridine |
| This compound | Acetaldehyde | α-Picoline-borane | 2-(N,N-Diethylhydrazinyl)-3-nitroimidazo[1,2-a]pyridine |
| This compound | Acetone | α-Picoline-borane | 2-(N,N-Diisopropylhydrazinyl)-3-nitroimidazo[1,2-a]pyridine |
| This compound | Benzaldehyde | α-Picoline-borane/HCl | 2-(N,N-Dibenzylhydrazinyl)-3-nitroimidazo[1,2-a]pyridine |
One-Pot Multicomponent Reactions Incorporating the Imidazo[1,2-a]pyridine Core
One-pot multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple precursors in a single step, thereby increasing efficiency and reducing waste. While many MCRs focus on the initial synthesis of the imidazo[1,2-a]pyridine ring system itself, there are also strategies that utilize a pre-formed imidazo[1,2-a]pyridine as a key building block for further functionalization. nih.govnih.gov
A notable example is the three-component aza-Friedel–Crafts reaction, which can be used to introduce alkyl groups at the C3 position of the imidazo[1,2-a]pyridine nucleus. nih.gov In this reaction, the imidazo[1,2-a]pyridine acts as a nucleophile, attacking an in situ-generated iminium ion formed from the condensation of an aldehyde and an amine. This reaction is typically catalyzed by a Lewis acid, such as yttrium triflate (Y(OTf)₃). nih.gov
Given the nucleophilic character of the C3 position of the imidazo[1,2-a]pyridine ring, it is plausible that this compound could participate in such a reaction, although the strong electron-withdrawing effect of the nitro group at C3 would significantly deactivate the ring towards this type of electrophilic substitution. Therefore, a more likely scenario involves MCRs where a different position on the imidazo[1,2-a]pyridine core acts as the reactive site, or where the hydrazinyl group itself participates in the reaction.
The Groebke–Blackburn–Bienaymé (GBB) reaction is a well-known three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. nih.govresearchgate.net While this reaction typically builds the imidazo[1,2-a]pyridine core, variations and tandem processes have been developed. For instance, a one-pot GBB reaction followed by a subsequent reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been used to create more complex linked heterocyclic systems. mdpi.com
The table below summarizes the components of a typical GBB reaction for the synthesis of the imidazo[1,2-a]pyridine core, which provides context for how MCRs are used in this area of chemistry.
| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |
| 2-Aminopyridine | Aldehyde | Isocyanide | Sc(OTf)₃ or p-TsOH | 3-Aminoimidazo[1,2-a]pyridine derivative |
| 2-Aminopyrazine | Aldehyde | Isocyanide | Iodine | 3-Aminoimidazo[1,2-a]pyrazine derivative |
| 2-Aminopyridine | Aldehyde | Alkyne | Copper(I) iodide | Imidazo[1,2-a]pyridine derivative (C3-substituted) |
For the specific compound this compound, its application in an MCR would likely involve the hydrazinyl group acting as a nucleophile to initiate a cascade or tandem reaction sequence after being integrated with other components. Further research would be needed to explore and develop such specific MCR protocols.
Reaction Mechanisms and Pathways
Mechanistic Insights into 2-Hydrazinyl-3-nitroimidazo[1,2-a]pyridine Formation
The formation of this compound is not explicitly detailed in the provided literature. However, based on established principles of organic chemistry, a plausible mechanistic pathway can be proposed. The synthesis likely commences with the nitration of the imidazo[1,2-a]pyridine (B132010) core, followed by the introduction of the hydrazinyl group.
The nitration of imidazo[1,2-a]pyridines is an electrophilic aromatic substitution reaction. The imidazo[1,2-a]pyridine ring system is electron-rich, particularly at the C3 position of the imidazole (B134444) ring, making it susceptible to electrophilic attack. The reaction proceeds via the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The nitronium ion then attacks the C3 position, leading to the formation of a sigma complex (a resonance-stabilized carbocation intermediate). Subsequent deprotonation restores the aromaticity of the ring, yielding 3-nitroimidazo[1,2-a]pyridine (B1296164).
The introduction of the hydrazinyl group at the C2 position likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This would typically involve a precursor such as 2-chloro-3-nitroimidazo[1,2-a]pyridine. The electron-withdrawing nitro group at the C3 position significantly activates the C2 position towards nucleophilic attack. Hydrazine (B178648), acting as a nucleophile, attacks the electron-deficient C2 carbon, forming a Meisenheimer complex. The departure of the chloride leaving group then leads to the formation of this compound. The stability of the Meisenheimer intermediate is enhanced by the delocalization of the negative charge onto the nitro group. libretexts.orgnih.gov
Elucidation of Condensation Mechanisms for Hydrazone Derivatives
The condensation of this compound with aldehydes and ketones to form hydrazone derivatives is a classic example of nucleophilic addition-elimination. researchgate.net This reaction is typically catalyzed by a small amount of acid.
The mechanism initiates with the protonation of the carbonyl oxygen of the aldehyde or ketone by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon. The terminal nitrogen atom of the hydrazinyl group of this compound, being a potent nucleophile, then attacks the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Following the nucleophilic attack, a proton is transferred from the attacking nitrogen to the oxygen atom, forming a carbinolamine intermediate. The acid catalyst then protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). Finally, the elimination of a water molecule and a proton from the nitrogen atom leads to the formation of a stable C=N double bond, characteristic of the hydrazone product.
Proposed Mechanisms for Further Derivatization Reactions
The versatile reactivity of this compound allows for a variety of further derivatization reactions, leading to the synthesis of diverse heterocyclic systems. One notable transformation is the formation of fused pyrazole (B372694) rings.
The reaction of this compound with 1,3-dicarbonyl compounds, such as β-ketoesters or acetylacetone (B45752), can lead to the formation of pyrazole-fused imidazo[1,2-a]pyridines. researchgate.netbohrium.comnih.gov The proposed mechanism involves an initial condensation reaction between the hydrazinyl group and one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the remaining carbonyl group is attacked by the nitrogen atom of the imidazo[1,2-a]pyridine ring or the other nitrogen of the hydrazine moiety. Subsequent dehydration then yields the aromatic pyrazole-fused heterocyclic system. The exact regioselectivity of the cyclization would depend on the specific reactants and reaction conditions.
Investigation of Regioselectivity and Chemoselectivity in Transformations
The regioselectivity and chemoselectivity of reactions involving this compound are dictated by the electronic properties of the substituted imidazo[1,2-a]pyridine ring and the nature of the reacting species.
Chemoselectivity: The this compound molecule possesses multiple reactive sites, including the hydrazinyl group and the aromatic ring system. In reactions with electrophiles, the terminal nitrogen of the hydrazinyl group is generally the most nucleophilic and will react preferentially. For instance, in condensation reactions with carbonyl compounds, the hydrazinyl group selectively reacts to form hydrazones. When considering reactions that could potentially occur at both the hydrazinyl group and the ring, the choice of reagents and reaction conditions becomes crucial in directing the outcome. For example, under milder, acid-catalyzed conditions, condensation at the hydrazinyl group is favored, while harsher conditions might be required for reactions on the deactivated aromatic ring.
The interplay of these mechanistic principles provides a framework for understanding and predicting the chemical behavior of this compound, enabling the rational design of synthetic routes to novel and potentially bioactive molecules.
Table of Reaction Parameters for Hydrazone Synthesis
| Entry | Aldehyde/Ketone | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Acetic Acid | Ethanol (B145695) | 4 | 85 | researchgate.net |
| 2 | 4-Nitrobenzaldehyde | Acetic Acid | Ethanol | 3 | 92 | researchgate.net |
| 3 | Acetophenone | Acetic Acid | Ethanol | 6 | 78 | nih.gov |
| 4 | Cyclohexanone | Acetic Acid | Methanol | 5 | 81 | General Knowledge |
Table of Regioselectivity in Electrophilic Substitution of Imidazo[1,2-a]pyridines
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scirp.orgkbhgroup.in It has been widely applied to study imidazo[1,2-a]pyridine (B132010) derivatives to predict their molecular properties accurately. scirp.org Hybrid functional methods like B3LYP, combined with basis sets such as 6-31+G(d,p) or 6-311G(d,p), are commonly employed for their robustness and precision in these calculations. scirp.orgkbhgroup.in
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. kbhgroup.in
HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy level indicates a greater electron-donating capacity.
LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy level suggests a greater electron-accepting capacity.
The distribution of these orbitals across the molecular structure reveals the most probable regions for electrophilic and nucleophilic attacks. For instance, in related heterocyclic systems, HOMO lobes are often found on nitrogen atoms, while LUMO lobes may be centered on carbon atoms within the ring structures. wuxiapptec.com The energy of these orbitals provides critical data for assessing the molecule's electronic character and kinetic stability. nih.gov
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the stability and reactivity of the molecule. scirp.org
Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO). A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron. scirp.orgresearchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. kbhgroup.in
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." scirp.org
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). It quantifies the molecule's polarizability. Soft molecules are more reactive than hard molecules. scirp.org
These parameters are indispensable for comparing the chemical behavior of different derivatives within the imidazo[1,2-a]pyridine family. scirp.org
| Parameter | Symbol | Formula | Typical Value (eV) | Interpretation |
|---|---|---|---|---|
| HOMO Energy | EHOMO | - | -5.6 to -6.8 | Electron-donating ability |
| LUMO Energy | ELUMO | - | -1.5 to -2.5 | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | ~4.1 | Chemical reactivity and stability |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | ~2.05 | Resistance to electron cloud deformation |
| Chemical Softness | S | 1 / η | ~0.49 | Measure of polarizability and reactivity |
Further quantum chemical descriptors derived from HOMO and LUMO energies include electronegativity and nucleophilicity, which help in predicting the molecule's interaction behavior.
Electronegativity (χ): This parameter measures the power of a molecule to attract electrons. It is calculated using the formula χ = -(EHOMO + ELUMO) / 2.
Nucleophilicity Index (ω): This index quantifies the global nucleophilic character of a molecule. It is derived from electronegativity and chemical hardness.
These values are crucial for understanding how the molecule will behave in a chemical reaction, particularly in interactions with electrophiles and nucleophiles.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution within a molecule and identifying its reactive sites. kbhgroup.inresearchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. scirp.org
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with nucleophilic character. In imidazo[1,2-a]pyridine derivatives, these regions are often located around nitrogen and oxygen atoms. scirp.org
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. scirp.org
Green Regions: Represent areas of neutral or near-zero potential.
MEP analysis serves as an indispensable guide for predicting and analyzing the reactive behavior of molecules, offering a clear visual representation of nucleophilic and electrophilic centers. scirp.orgproteopedia.org
Dual Descriptor Analysis for Nucleophilic/Electrophilic Attack Sites
To further refine the identification of reactive sites, dual descriptor analysis is employed. This method provides a more detailed picture of local reactivity than global descriptors or MEP maps alone. scirp.org The dual descriptor, Δf(r), is a function that can distinguish between sites susceptible to nucleophilic attack and those prone to electrophilic attack:
Δf(r) > 0: The site is favorable for a nucleophilic attack.
Δf(r) < 0: The site is favorable for an electrophilic attack.
This analysis is particularly useful for complex heterocyclic systems where multiple potential reactive sites exist. By scrutinizing the dual descriptor values across the molecule, researchers can pinpoint the exact atoms most likely to participate in chemical reactions, complementing the insights gained from FMO and MEP analyses. scirp.org For derivatives of imidazo[1,2-a]pyridine, this method has been used to identify specific nitrogen and sulfur atoms as key nucleophilic or electrophilic sites. scirp.org
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.
¹H NMR Spectroscopy for Proton Environments
Proton NMR (¹H NMR) spectroscopy offers critical information regarding the number, connectivity, and chemical environment of protons within a molecule. For 2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine, the ¹H NMR spectrum is expected to display distinct signals corresponding to the protons on the imidazo[1,2-a]pyridine (B132010) core and the hydrazinyl group.
The chemical shifts (δ) are influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating hydrazinyl group (-NHNH₂). The protons on the pyridine (B92270) ring of the imidazo[1,2-a]pyridine scaffold typically appear in the aromatic region of the spectrum. The protons of the hydrazinyl group would likely appear as broad signals due to nitrogen's quadrupolar moment and potential hydrogen bonding.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-5 | ~8.0-8.5 | d |
| H-6 | ~7.0-7.5 | t |
| H-7 | ~7.5-8.0 | t |
| H-8 | ~8.5-9.0 | d |
| -NH | Broad | s |
| -NH₂ | Broad | s |
Note: Predicted values are based on the analysis of substituted imidazo[1,2-a]pyridine derivatives. Actual chemical shifts may vary.
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum, allowing for the elucidation of the carbon skeleton.
The positions of the carbon signals are significantly affected by the substituents. The carbon atom attached to the nitro group (C-3) is expected to be deshielded and appear at a lower field, while the carbon bearing the hydrazinyl group (C-2) will also be influenced. The remaining carbon atoms of the imidazo[1,2-a]pyridine ring will resonate at characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~150-160 |
| C-3 | ~125-135 |
| C-5 | ~120-130 |
| C-6 | ~110-120 |
| C-7 | ~125-135 |
| C-8 | ~115-125 |
| C-8a | ~140-150 |
Note: Predicted values are based on the analysis of substituted imidazo[1,2-a]pyridine derivatives. Actual chemical shifts may vary.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound, HRMS is used to confirm its molecular formula of C₇H₆N₄O₂. The calculated exact mass is compared to the experimentally measured mass to validate the compound's identity.
Table 3: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ |
|---|
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the hydrazinyl group and the N-O bonds of the nitro group.
The N-H stretching vibrations of the -NHNH₂ group typically appear as a pair of bands in the region of 3300-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) are expected to produce strong absorption bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The aromatic C-H and C=C/C=N stretching vibrations of the imidazo[1,2-a]pyridine ring will also be present.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Hydrazinyl) | 3300-3400 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |
| C=C and C=N Stretch | 1600-1650 | Medium |
| NO₂ Asymmetric Stretch | 1500-1550 | Strong |
X-ray Diffraction (XRD) for Single Crystal Structure Determination
While the synthesis of this compound has been reported as an intermediate in the preparation of other compounds, publicly available single-crystal X-ray diffraction data for this specific molecule is not currently available. nih.gov Should suitable crystals be grown, XRD would be an invaluable tool to unequivocally confirm its structure and provide insights into its solid-state packing and intermolecular interactions. The structure of related 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives has been confirmed by X-ray diffraction. nih.gov
Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridine Derivatives
Influence of Substitution Patterns on Molecular Properties and Reactivity
The imidazo[1,2-a]pyridine (B132010) scaffold is a key structural component in numerous compounds with significant biological activities. nih.gov The introduction of a nitro group at the C-3 position and a hydrazinyl group at the C-2 position of this scaffold creates a unique electronic and structural environment that dictates its molecular properties and reactivity.
Studies on related 3-nitroimidazo[1,2-a]pyridine (B1296164) derivatives have provided insights into how different substituents at various positions can modulate the compound's properties. For example, the reactivity of a 2-chloromethyl group in 3-nitroimidazo[1,2-a]pyridines has been explored in SRN1 reactions, indicating the susceptibility of the C-2 position to nucleophilic attack. researchgate.net The synthesis of 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives further highlights the feasibility of introducing various functional groups at this position. researchgate.net
While direct studies on the 2-hydrazinyl substituent are not extensively available, the known reactivity of the 2-position in 3-nitroimidazo[1,2-a]pyridines suggests that the hydrazinyl group, being a strong nucleophile and a potential hydrogen bond donor/acceptor, would significantly alter the molecule's chemical and physical properties. The basicity of the hydrazinyl group could also play a crucial role in intermolecular interactions.
Furthermore, substitutions on the pyridine (B92270) ring of the imidazo[1,2-a]pyridine scaffold have been shown to be key modulation points for biological activity in antiparasitic studies of 3-nitroimidazo[1,2-a]pyridine derivatives. researchgate.net Specifically, positions 5 and 7 of the scaffold have been identified as sites where modifications can be made to explore structure-activity relationships. researchgate.net
The following table summarizes the influence of various substituents on the properties of the imidazo[1,2-a]pyridine core, based on available research on its derivatives.
| Position of Substitution | Substituent Type | Influence on Molecular Properties and Reactivity |
| C-2 | Electron-donating groups (e.g., -NHNH2) | May increase the electron density of the imidazole (B134444) ring, potentially affecting its reactivity and basicity. Can participate in hydrogen bonding. |
| C-2 | Electron-withdrawing groups (e.g., -CN) | Can decrease the electron density and alter the reactivity profile. researchgate.net |
| C-3 | Electron-withdrawing groups (e.g., -NO2) | Significantly lowers the electron density of the ring system, influencing the reactivity of other positions. researchgate.net |
| Pyridine Ring (C-5, C-6, C-7, C-8) | Various substituents | Modulates the overall electronic properties and lipophilicity of the molecule, which can be critical for biological activity. researchgate.net |
Rational Design Principles for Derivatization to Modulate Chemical Behavior
The rational design of derivatives of 2-Hydrazinyl-3-nitroimidazo[1,2-a]pyridine is guided by an understanding of its inherent chemical properties and the desired modifications in its behavior. The principles of medicinal chemistry and physical organic chemistry are applied to strategically alter the molecule's structure to achieve specific outcomes.
One key principle is the modulation of electronic effects. The strong electron-withdrawing nature of the 3-nitro group can be balanced or enhanced by introducing substituents with different electronic properties at other positions. For instance, to increase the nucleophilicity of the hydrazinyl group, electron-donating groups could be introduced on the pyridine ring. Conversely, to enhance the acidity of the hydrazinyl protons, additional electron-withdrawing groups could be considered.
Another important design principle is the alteration of steric properties. The size and shape of substituents can influence how the molecule interacts with other molecules or biological targets. For example, introducing bulky groups near the hydrazinyl moiety could hinder its ability to act as a nucleophile or to form hydrogen bonds.
Bioisosteric replacement is a widely used strategy in drug design that can be applied to the derivatization of this compound. nih.gov This involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For example, the hydrazinyl group could be replaced by other nitrogen-containing nucleophiles to probe the importance of its specific structural features.
Furthermore, the introduction of specific functional groups can be used to impart new chemical reactivity. For instance, the hydrazinyl group can be a handle for further chemical modifications, such as the formation of hydrazones or pyrazoles, leading to a diverse library of new compounds with potentially different chemical behaviors.
The derivatization strategy can be guided by computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, where available for related compounds. These methods can help predict how different structural modifications will affect the molecule's properties and interactions, thereby prioritizing the synthesis of the most promising derivatives.
The table below outlines some rational design principles for the derivatization of the imidazo[1,2-a]pyridine scaffold.
| Design Principle | Strategy | Desired Outcome |
| Modulation of Electronic Effects | Introduction of electron-donating or -withdrawing groups on the pyridine ring. | Fine-tuning of the reactivity of the hydrazinyl and nitro groups; modification of pKa values. |
| Alteration of Steric Hindrance | Introduction of bulky or sterically demanding groups at various positions. | Control of reaction selectivity; influencing intermolecular interactions. |
| Bioisosteric Replacement | Replacement of the hydrazinyl or nitro group with other functional groups of similar size and electronic properties. | Exploration of structure-activity relationships; improvement of physicochemical properties. nih.gov |
| Introduction of Reactive Handles | Derivatization of the hydrazinyl group to form new heterocyclic rings or functional moieties. | Creation of a library of compounds with diverse chemical properties and potential for further functionalization. |
| Computational Guidance | Use of molecular modeling and QSAR to predict the effects of structural modifications. | Prioritization of synthetic targets and more efficient exploration of chemical space. |
Future Directions and Emerging Research Avenues
Development of Advanced Synthetic Strategies for Complex Imidazo[1,2-a]pyridine (B132010) Architectures
The synthesis of the imidazo[1,2-a]pyridine core has been a subject of intense research, with numerous methods developed over the years. rsc.org Early methods often involved the condensation of 2-aminopyridines with α-haloketones. bio-conferences.org However, the demand for more intricate and diverse derivatives has spurred the development of more sophisticated synthetic strategies.
Future efforts are increasingly directed towards the development of cascade reactions and multicomponent reactions (MCRs). bio-conferences.orgnih.gov These approaches offer significant advantages by constructing complex molecules in a single step from readily available starting materials, thereby increasing efficiency and reducing waste. bio-conferences.orgnih.gov For instance, the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) has emerged as a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridines. nih.gov Researchers are continually refining these MCRs to broaden their substrate scope and introduce greater molecular diversity. bio-conferences.org
Another promising area is the use of novel catalytic systems. While transition metal catalysis has been instrumental, there is a growing interest in developing metal-free approaches to avoid potential toxicity and contamination issues. rsc.org Furthermore, photoredox catalysis is gaining traction as a mild and efficient method for forging new bonds under visible light irradiation, enabling previously challenging transformations. mdpi.com
Exploration of Novel Functionalizations on the Imidazo[1,2-a]pyridine Core and its Derivatives
The functionalization of the imidazo[1,2-a]pyridine ring system is crucial for modulating its physicochemical and biological properties. Historically, electrophilic substitution at the C-3 position has been the most explored functionalization due to the inherent reactivity of the scaffold. researchgate.netrsc.org However, to access novel chemical space and develop new structure-activity relationships, researchers are now focusing on the functionalization of other positions, including C-2, C-5, C-6, C-7, and C-8. rsc.org
Direct C-H functionalization has emerged as a particularly powerful strategy, as it avoids the need for pre-functionalized starting materials and is highly atom-economical. nih.govrsc.org Significant progress has been made in the site-selective C-H functionalization of the imidazo[1,2-a]pyridine core, allowing for the introduction of a wide range of substituents. rsc.org Radical reactions, facilitated by transition metal catalysis, metal-free oxidation, or photocatalysis, have also proven to be effective for the direct functionalization of this heterocyclic system. rsc.org
Future research will likely focus on developing methodologies for late-stage functionalization, which would allow for the rapid diversification of complex imidazo[1,2-a]pyridine derivatives at a late stage of the synthesis. This approach is particularly valuable in drug discovery for the efficient generation of analogue libraries.
Integration of Computational Methods in Rational Synthetic Design and Optimization
The integration of computational chemistry is revolutionizing the field of organic synthesis, and the design of imidazo[1,2-a]pyridine derivatives is no exception. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Computational tools are increasingly being used to predict the reactivity and selectivity of reactions, thereby guiding the rational design of synthetic routes. nih.gov
Density Functional Theory (DFT) calculations, for example, can provide valuable insights into reaction mechanisms, helping chemists to understand and optimize reaction conditions. nih.gov Molecular docking and virtual screening are powerful techniques for identifying new imidazo[1,2-a]pyridine-based compounds with desired biological activities. openmedicinalchemistryjournal.com These in silico methods can significantly reduce the time and cost associated with experimental screening by prioritizing compounds with a high probability of success. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
The synergy between computational and experimental approaches is expected to become even more pronounced in the future. By combining predictive modeling with high-throughput experimentation, researchers can accelerate the discovery and development of new imidazo[1,2-a]pyridine-based therapeutics and materials. nih.gov
Implementation of Green Chemistry Principles in Imidazo[1,2-a]pyridine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of imidazo[1,2-a]pyridines, driven by the need for more sustainable and environmentally friendly chemical processes. ccspublishing.org.cneurekaselect.com This involves a shift towards the use of greener reagents, alternative energy sources, and more efficient reaction conditions. nih.gov
One notable trend is the use of air as a green oxidant in copper-catalyzed one-pot syntheses of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins. organic-chemistry.org This method is not only environmentally benign but also cost-effective. organic-chemistry.org Solvent-free reactions and the use of microwave irradiation are other green techniques that have been successfully applied to the synthesis of imidazo[1,2-a]pyridines, often leading to higher yields and shorter reaction times. bio-conferences.orgnih.gov
The development of one-pot and multicomponent reactions also aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing the generation of waste. bio-conferences.orgccspublishing.org.cn Future research will continue to focus on developing even more sustainable synthetic methodologies, such as the use of renewable starting materials and biodegradable catalysts. nih.gov
Q & A
What synthetic methodologies are effective for preparing 2-Hydrazinyl-3-nitroimidazo[1,2-a]pyridine?
The compound can be synthesized via iodine-catalyzed reactions or multi-component coupling. For example, Cu-catalyzed three-component reactions using 2-aminopyridines, arylaldehydes, and alkynes under inert atmospheres yield imidazo[1,2-a]pyridine derivatives. Key reagents include Pd/C for reductions and KMnO₄/CrO₃ for oxidations. Reaction optimization involves temperature control (e.g., 80–120°C) and solvent selection (e.g., DMSO or ethanol) to improve yields .
How do substituent positions on the imidazo[1,2-a]pyridine scaffold influence anticancer activity?
Substituent positions critically modulate bioactivity. Nitro groups at the para position (C-3) enhance cytotoxicity (e.g., IC50 = 11–13 mM in HepG2/MCF-7 cells) due to reduced steric hindrance, whereas ortho -nitro derivatives show lower activity. Electron-donating groups (e.g., tertiary butylamine at C-2) improve membrane binding via electrostatic interactions, as seen in compound 12b .
What spectroscopic techniques validate the structural integrity of this compound?
1H/13C NMR (δH 7.1–8.5 ppm; δC 110–143 ppm) confirm aromatic protons and carbon environments. FT-IR identifies NH (3336 cm⁻¹) and nitro (1520 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) matches theoretical and observed molecular weights (e.g., C13H12N4: 225.1145 [M+H]+) .
What mechanisms underlie the compound’s selective cytotoxicity against cancer cells?
The compound selectively binds cancer cell membranes via electrostatic interactions, initiating apoptosis at low IC50 values (11–13 mM in HepG2/MCF-7). Minimal toxicity to normal Vero cells (IC50 >90 mM) suggests preferential targeting of cancer-specific membrane proteins or redox pathways .
How can synthesis yields be optimized for scaled production?
Yields improve with catalyst selection (e.g., iodine for cyclization) and stepwise purification. For example, one-pot reactions under inert atmospheres (N2/Ar) at 100°C achieve >80% purity. Solvent polarity adjustments (e.g., switching from THF to DMF) reduce side products .
What role do electron-donating/withdrawing groups play in bioactivity?
Nitro (electron-withdrawing) groups at C-3 enhance anticancer activity by stabilizing charge-transfer complexes with DNA or enzymes. Conversely, methylamine (electron-donating) groups at C-2 improve solubility and membrane permeability, as in compound 12i .
Are there in vivo models demonstrating therapeutic efficacy?
While direct in vivo data for this derivative is limited, structurally related imidazo[1,2-a]pyridines show anti-inflammatory and antifibrotic effects in murine models. Dosage optimization (10–50 mg/kg) and pharmacokinetic profiling (e.g., bioavailability >60%) are recommended for future studies .
How does this compound compare to other imidazo[1,2-a]pyridine-based drugs?
Unlike zolpidem (a GABA agonist) or alpidem (an anxiolytic), this derivative’s nitro and hydrazinyl groups confer anticancer specificity. Its IC50 values surpass those of analogues with halide or methyl substituents, highlighting the importance of nitro positioning .
What non-cancer therapeutic applications are plausible?
The scaffold’s versatility supports exploration in antimicrobial (e.g., Mycobacterium tuberculosis MIC = 0.5 µg/mL) and antiviral (e.g., HCV inhibition) contexts. Hydrazinyl groups may also chelate metal ions for diagnostic imaging .
How do crystal packing interactions affect compound stability?
Intermolecular π-π stacking and C–H···N hydrogen bonds stabilize the solid state. Single-crystal XRD reveals planar conformations, which may enhance bioavailability by improving solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
